

Thermo Scientific Chemicals 2,3-Bis(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2,3-Bis(trifluoromethyl)pyridine

Cat. No.: B161401

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An In-depth Technical Guide to Thermo Scientific Chemicals **2,3-Bis(trifluoromethyl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Bis(trifluoromethyl)pyridine**, a key organofluorine building block from Thermo Scientific Chemicals. The strategic incorporation of trifluoromethyl (CF₃) groups into pyridine scaffolds is a critical strategy in modern medicinal and agrochemical chemistry. The unique physicochemical properties conferred by the CF₃ moiety—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make trifluoromethylpyridines (TFMPs) highly valuable in the design of novel bioactive molecules.^[1] This document details the known properties, a representative synthetic approach, and the role of this compound as a versatile intermediate in the development of advanced chemical entities.

Chemical Properties and Identifiers

The fundamental chemical and physical properties of **2,3-Bis(trifluoromethyl)pyridine** are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

Table 1: Chemical Identifiers

Identifier	Value
Product Name	2,3-Bis(trifluoromethyl)pyridine, 97%
CAS Number	1644-68-4 [2]
Molecular Formula	C ₇ H ₃ F ₆ N [2]
Molecular Weight	215.10 g/mol [2]
IUPAC Name	2,3-bis(trifluoromethyl)pyridine [2]
InChI Key	RRNXYHYDSDAOFW-UHFFFAOYSA-N [2]

| SMILES | C1=CC(=C(N=C1)C(F)(F)F)C(F)(F)F[\[2\]](#) |

Table 2: Physical and Spectroscopic Data

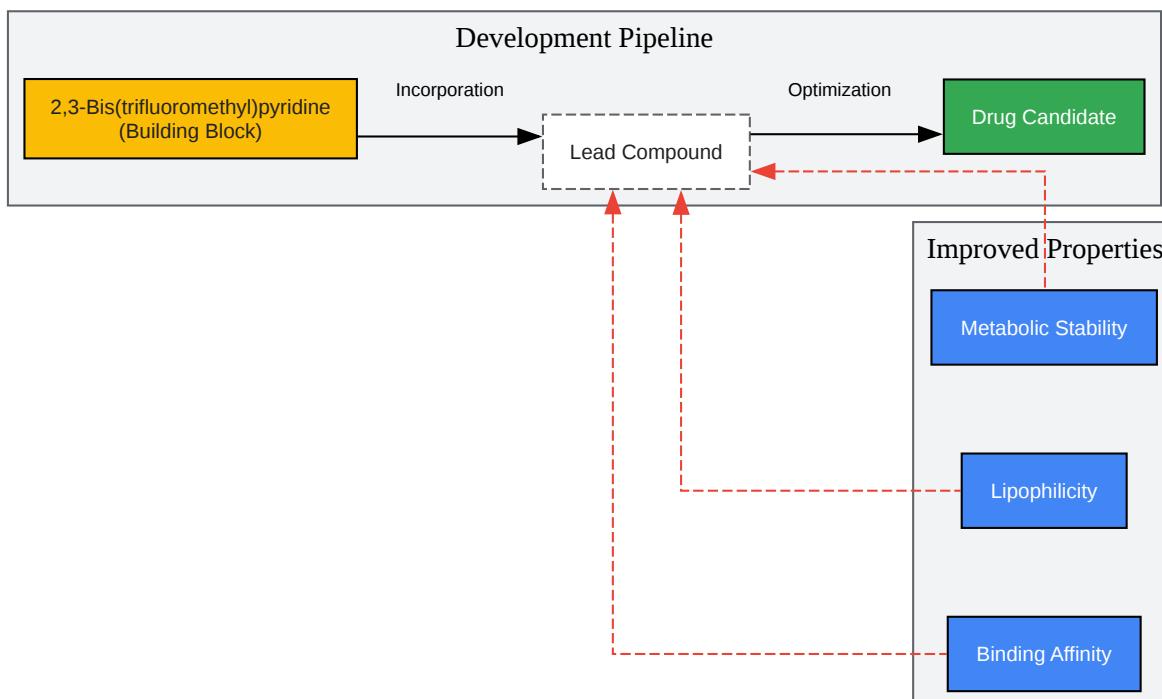
Property	Value
Appearance	Liquid
Purity	97% [2]
Melting Point	-2°C [2]
Boiling Point	85°C (at 18 mmHg) [2]
Flash Point	70°C (158°F) [2]

| Spectroscopic Data | While specific NMR and IR spectra for this exact compound are not detailed in the available literature, related structures such as 2-methoxy-3-(trifluoromethyl)pyridine have been analyzed.[\[3\]](#)[\[4\]](#) For **2,3-Bis(trifluoromethyl)pyridine**, ¹H NMR would show signals in the aromatic region, and ¹⁹F NMR would be critical for confirming the two distinct CF₃ groups.[\[5\]](#) IR spectroscopy would reveal characteristic C-F and pyridine ring vibrations.[\[3\]](#)[\[4\]](#)[\[6\]](#) |

Application in Synthesis and Drug Discovery

Trifluoromethylpyridine derivatives are fundamental structural motifs in a vast number of agrochemical and pharmaceutical compounds.[\[7\]](#)[\[8\]](#) The electron-withdrawing nature of the

CF₃ group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and potential interactions with biological targets. Compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine, a related structure, are in high demand as intermediates for crop-protection products.[9][10] **2,3-Bis(trifluoromethyl)pyridine** serves as a valuable building block for introducing two CF₃ groups in specific proximity, a feature that can be exploited to fine-tune the steric and electronic profile of a lead compound to enhance its efficacy and pharmacokinetic properties.[1]



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Caption: Role of TFMP derivatives as building blocks in drug discovery.

Representative Synthetic Methodology

While numerous methods exist for synthesizing trifluoromethylpyridines, a modern and regioselective approach involves the direct C-H trifluoromethylation of the pyridine ring.[7][8]

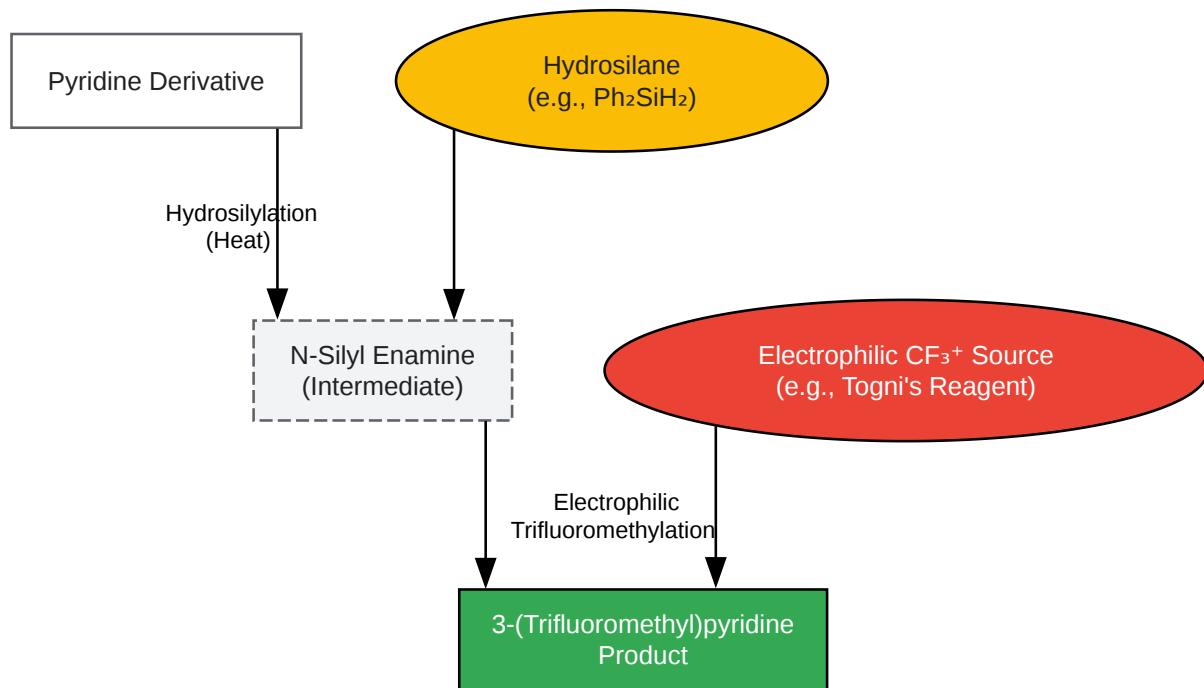
One effective strategy is based on the nucleophilic activation of the pyridine ring via hydrosilylation, followed by an electrophilic trifluoromethylation step.[\[11\]](#) This method allows for precise installation of the CF_3 group at the 3-position.

Experimental Protocol: Regioselective C-H Trifluoromethylation

The following protocol is a representative example of a modern synthetic route for introducing a trifluoromethyl group onto a pyridine ring, based on methodologies described in the literature.
[\[11\]](#)

- Step 1: Nucleophilic Activation via Hydrosilylation
 - To a solution of a substituted pyridine (1.0 equiv.) in a suitable anhydrous solvent (e.g., chloroform), add a hydrosilane reagent (e.g., diphenylsilane, 1.2 equiv.).
 - The reaction mixture is heated (e.g., at 50-110°C) for several hours (e.g., 7-16 hours) under an inert atmosphere (e.g., Argon) to facilitate the formation of the N-silyl enamine intermediate.[\[11\]](#)
 - The progress of the reaction can be monitored by techniques such as TLC or ^1H NMR spectroscopy.
- Step 2: Electrophilic Trifluoromethylation
 - After the formation of the enamine intermediate, the reaction mixture is cooled.
 - An electrophilic trifluoromethylating agent (e.g., Togni's reagent or Umemoto's reagent, 1.5 equiv.) is added to the mixture.[\[11\]](#)
 - The reaction is stirred at room temperature until the consumption of the intermediate is observed.
- Work-up and Purification
 - Upon completion, the reaction is quenched with an appropriate aqueous solution.

- The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
- The combined organic layers are dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated under reduced pressure.
- The resulting crude product is purified by column chromatography on silica gel to yield the 3-trifluoromethylated pyridine derivative.[11]



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Caption: Workflow for 3-position selective C-H trifluoromethylation.

Safety and Handling

2,3-Bis(trifluoromethyl)pyridine, like many organofluorine compounds, requires careful handling in a well-ventilated area or fume hood.[12][13] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. [14] It is classified as a combustible material and should be kept away from heat, sparks, open flames, and other sources of ignition.[12] In case of fire, use CO_2 , dry chemical, or foam for

extinction.[12] Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]

Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific literature. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS from Thermo Scientific Chemicals before handling this product.

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